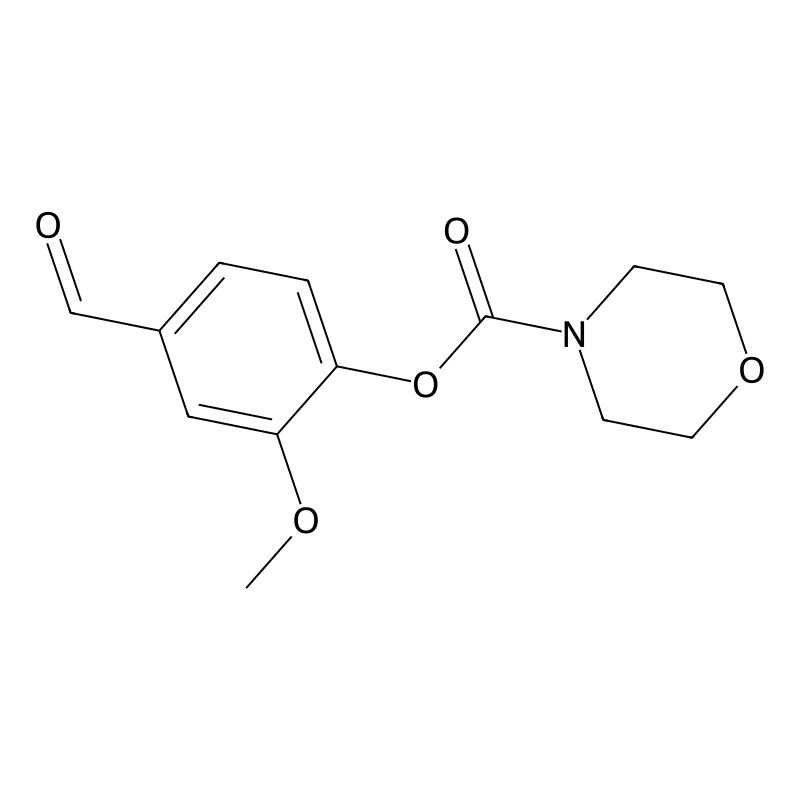

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is an organic compound characterized by a morpholine ring that is substituted with a formyl group and a methoxyphenyl group. The molecular formula for this compound is , and its molecular weight is approximately 265.27 g/mol. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis and medicinal chemistry .

- Oxidation: The formyl group can be oxidized to form a carboxylic acid.

- Reduction: The formyl group can be reduced to an alcohol.

- Substitution: The methoxy group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

- Reducing Agents: Sodium borohydride is typically employed for reduction processes.

- Nucleophiles: Various nucleophiles can be utilized for substitution reactions.

These reactions are generally conducted under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The primary products resulting from the reactions of 4-formyl-2-methoxyphenyl morpholine-4-carboxylate include:

- Carboxylic acids (from oxidation)

- Alcohols (from reduction)

- Substituted derivatives (from substitution reactions)

Research indicates that 4-formyl-2-methoxyphenyl morpholine-4-carboxylate exhibits potential therapeutic properties, particularly in the fields of oncology and antioxidant research. Its mechanism of action may involve inducing apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular homeostasis. Studies suggest that the compound could be effective against various cancer types due to its ability to interact with specific molecular targets .

Synthetic Routes

The synthesis of 4-formyl-2-methoxyphenyl morpholine-4-carboxylate typically involves:

- Acylation of Vanillin: This initial step uses isonicotinoyl chloride to introduce the formyl group.

- Further Functionalization: Additional steps may include further modification of the morpholine ring or methoxy group to enhance its properties or introduce new functionalities.

Industrial Production Methods

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are often employed to improve efficiency in industrial settings .

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate finds applications across various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Medicine: Investigated for its potential anticancer and antioxidant activities.

- Industry: Utilized in the fabrication of nanoparticles and advanced materials, contributing to innovations in material science .

Studies exploring the interactions of 4-formyl-2-methoxyphenyl morpholine-4-carboxylate with biological targets are crucial for understanding its therapeutic potential. Research focuses on its binding affinity to specific proteins involved in cancer pathways, as well as its effects on cellular signaling mechanisms. These interactions may provide insights into its efficacy as a drug candidate .

Similar Compounds

Several compounds share structural or functional similarities with 4-formyl-2-methoxyphenyl morpholine-4-carboxylate, including:

- 4-Formylmorpholine

- 4-(2-Fluoro-4-nitrophenyl)morpholine

- 4-(2-Hydroxyethyl)morpholine

Uniqueness

What distinguishes 4-formyl-2-methoxyphenyl morpholine-4-carboxylate from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the formyl and methoxyphenyl groups allows for a diverse range of chemical modifications and biological activities, making it a valuable compound in both synthetic chemistry and pharmacology .